Complete Loss of COX-2 Inhibitory Activity Compared to Parent Drug
Unlike its parent compound, Etoricoxib-N1'-oxide demonstrates a complete lack of pharmacological activity against its primary target. In a human whole blood assay, the parent drug etoricoxib exhibits a COX-2 IC50 of 1.1 ± 0.1 µM [1]. In contrast, Etoricoxib-N1'-oxide does not significantly inhibit COX-2 nor COX-1 in the same assay system . This functional inactivation following metabolism is critical for understanding the drug's safety and pharmacokinetic profile.
| Evidence Dimension | COX-2 Enzyme Inhibition |
|---|---|
| Target Compound Data | No significant inhibition |
| Comparator Or Baseline | Etoricoxib (Parent) IC50 = 1.1 ± 0.1 µM |
| Quantified Difference | Complete loss of inhibitory activity |
| Conditions | In vitro human whole blood assay (LPS-induced PGE2 synthesis) |
Why This Matters
This evidence confirms Etoricoxib-N1'-oxide is an inactive metabolite, justifying its procurement as a pure analytical standard or impurity marker, not as an active pharmacological tool.
- [1] Riendeau, D., Percival, M. D., Brideau, C., Charleson, S., Dubé, D., Ethier, D., ... & Chan, C. C. (2001). Etoricoxib (MK-0663): preclinical profile and comparison with other agents that selectively inhibit cyclooxygenase-2. Journal of Pharmacology and Experimental Therapeutics, 296(2), 558-566. View Source
